![molecular formula C10H13N3O3 B12577382 1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- CAS No. 222625-92-5](/img/structure/B12577382.png)
1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxaspiro[45]dec-7-ene-8-carbonyl azide, 7-methyl- is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
The synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- typically involves multiple steps. One common route starts with the formation of the spirocyclic core, followed by the introduction of the azide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
Análisis De Reacciones Químicas
1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the azide group to an amine.
Substitution: The azide group can be substituted with other functional groups using reagents like triphenylphosphine. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- exerts its effects involves the interaction of its functional groups with molecular targets. The azide group, in particular, can participate in click chemistry reactions, forming stable triazole rings. These interactions can affect various molecular pathways, depending on the specific application.
Comparación Con Compuestos Similares
1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- can be compared with other spirocyclic compounds such as:
1,4-Dioxaspiro[4.5]dec-7-ene: Lacks the azide group, making it less reactive in certain chemical reactions.
1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxylic acid: Contains a carboxylic acid group instead of an azide, leading to different reactivity and applications.
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde: Features an aldehyde group, which can undergo different types of chemical reactions compared to the azide group.
This compound’s unique combination of functional groups and spirocyclic structure sets it apart from similar compounds, offering distinct advantages in various applications.
Propiedades
Número CAS |
222625-92-5 |
|---|---|
Fórmula molecular |
C10H13N3O3 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbonyl azide |
InChI |
InChI=1S/C10H13N3O3/c1-7-6-10(15-4-5-16-10)3-2-8(7)9(14)12-13-11/h2-6H2,1H3 |
Clave InChI |
WIPYJXJZIITHBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC2(C1)OCCO2)C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)
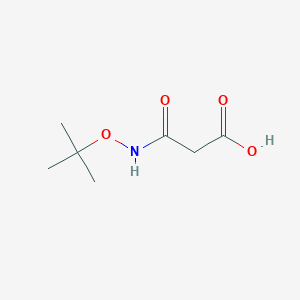
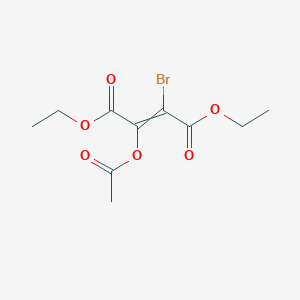
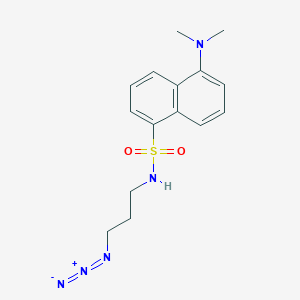
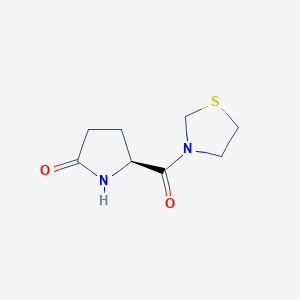
![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)
![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)
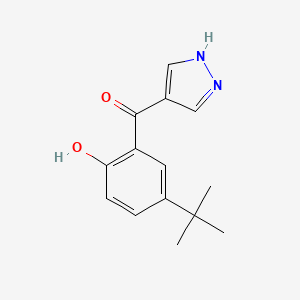
![[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol](/img/structure/B12577337.png)
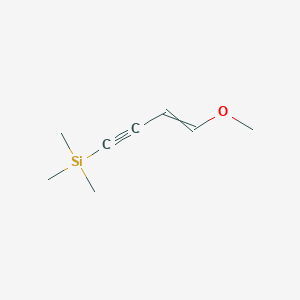
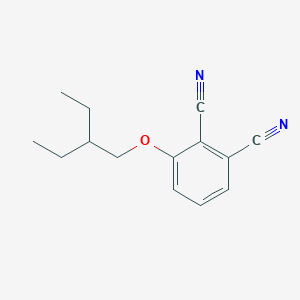
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol](/img/structure/B12577349.png)
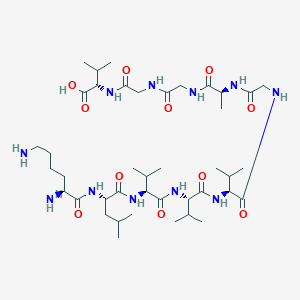
![[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine](/img/structure/B12577368.png)
